
2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one
Overview
Description
“2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one” is a chemical compound with the molecular formula C12H8ClFO2 . It has a molecular weight of 238.64 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a ketone group, which is further connected to a phenyl ring substituted with chlorine and fluorine .Scientific Research Applications
Synthesis and Structural Properties
The practical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, has been developed as key intermediates for the manufacture of non-steroidal anti-inflammatory and analgesic materials. This synthesis addresses the need for cost-effective, large-scale production methods while avoiding the use of toxic and expensive reagents, illustrating the continuous search for more efficient synthetic routes in organic chemistry (Qiu et al., 2009).
Importance in Medicinal Chemistry
The role of five-membered heterocycles, like furan, in drug design is significant, highlighting the importance of such structural units in the development of bioactive molecules. These compounds are crucial in the medicinal chemistry of nucleobases, nucleosides, and their analogues, providing a foundation for developing antiviral, antitumor, and other therapeutically relevant agents (Ostrowski, 2022).
Applications in Chemosensor Development
Compounds based on similar structural frameworks have been utilized in the development of chemosensors for detecting a wide range of analytes, demonstrating the versatility of these compounds in analytical chemistry. Such sensors offer high selectivity and sensitivity, important for environmental monitoring, clinical diagnostics, and chemical research (Roy, 2021).
Environmental Applications
The study of compounds structurally related to the one has also extended to environmental science, where they are involved in processes for removing dioxins and furans from incinerator flue gas. This research addresses the need for effective methods to reduce the environmental impact of these toxic compounds, underscoring the broader implications of chemical research in public health and environmental protection (Mukherjee et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-10-7-9(14)4-3-8(10)6-11(15)12-2-1-5-16-12/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVYRGZJMKNZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)
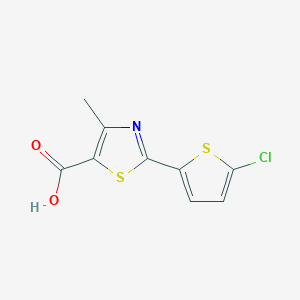
![1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1453996.png)
![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)

![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride](/img/structure/B1454002.png)

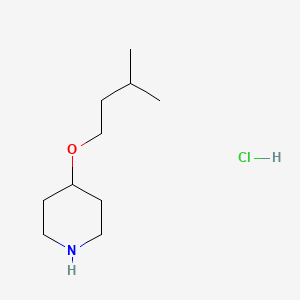
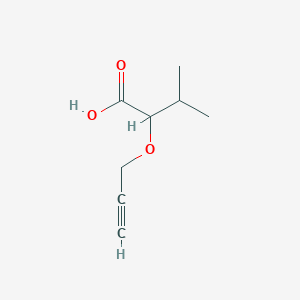
![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B1454009.png)
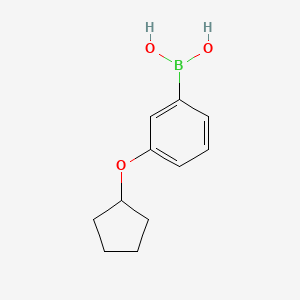
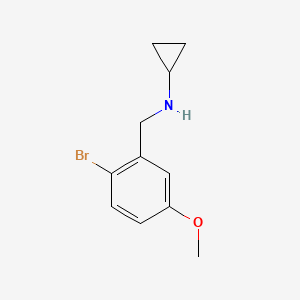
![5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1454014.png)